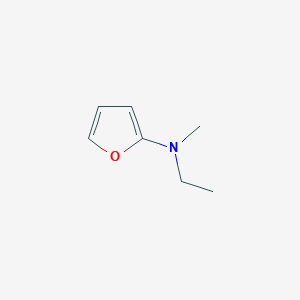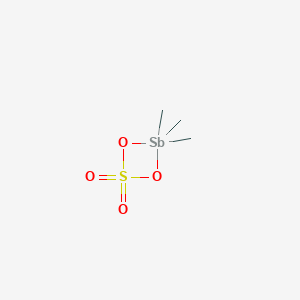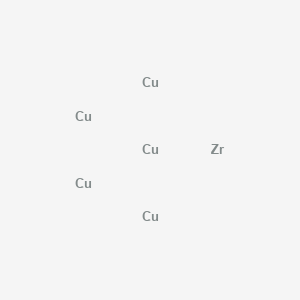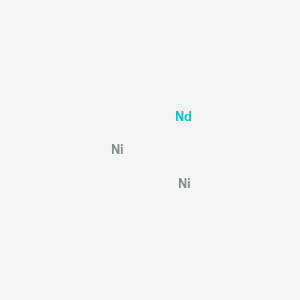
Neodymium--nickel (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium–nickel (1/2) is a compound formed by the combination of neodymium and nickel. Neodymium is a rare earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Neodymium–nickel (1/2) can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves mixing neodymium oxide and nickel oxide in stoichiometric ratios, followed by high-temperature calcination to form the desired compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C and a controlled atmosphere to prevent oxidation or reduction of the elements .
Industrial Production Methods
In industrial settings, neodymium–nickel (1/2) is often produced using high-temperature pyrometallurgical processes. These methods involve the reduction of neodymium and nickel oxides using reducing agents such as hydrogen or carbon monoxide. The resulting metallic neodymium and nickel are then alloyed together to form the compound. This process is highly efficient and allows for the large-scale production of neodymium–nickel (1/2) for various applications .
化学反应分析
Types of Reactions
Neodymium–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both neodymium and nickel.
Common Reagents and Conditions
Oxidation: Neodymium–nickel (1/2) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of neodymium and nickel oxides.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures to ensure complete reduction of the elements.
Substitution: Neodymium–nickel (1/2) can undergo substitution reactions with other metal ions, leading to the formation of mixed-metal compounds.
Major Products Formed
The major products formed from these reactions include neodymium oxide, nickel oxide, and various mixed-metal compounds. These products have distinct properties and are used in different applications, ranging from catalysis to magnetic materials .
科学研究应用
Neodymium–nickel (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: In biological research, neodymium–nickel (1/2) is used in the development of magnetic nanoparticles for targeted drug delivery and imaging applications.
Medicine: The compound is explored for its potential use in medical devices, such as implants and prosthetics.
作用机制
The mechanism of action of neodymium–nickel (1/2) is primarily based on its magnetic and catalytic properties. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact. The presence of neodymium enhances the magnetic properties, allowing for the manipulation of the compound using external magnetic fields. This property is particularly useful in applications such as targeted drug delivery, where magnetic nanoparticles can be directed to specific sites within the body .
相似化合物的比较
Neodymium–nickel (1/2) can be compared with other similar compounds, such as neodymium–iron and neodymium–cobalt. While all these compounds exhibit magnetic properties, neodymium–nickel (1/2) is unique due to its combination of magnetic and catalytic properties. Neodymium–iron is primarily used in the production of high-strength magnets, while neodymium–cobalt is known for its high-temperature stability and resistance to demagnetization .
List of Similar Compounds
- Neodymium–iron
- Neodymium–cobalt
- Neodymium–manganese
- Neodymium–copper
Each of these compounds has distinct properties and applications, making them valuable in different scientific and industrial fields .
属性
CAS 编号 |
12201-76-2 |
|---|---|
分子式 |
NdNi2 |
分子量 |
261.63 g/mol |
IUPAC 名称 |
neodymium;nickel |
InChI |
InChI=1S/Nd.2Ni |
InChI 键 |
ZPIYCWKUVQQKQI-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
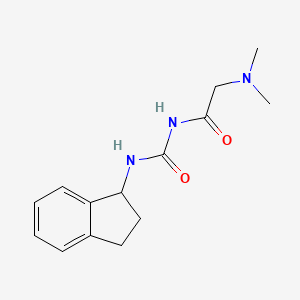
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
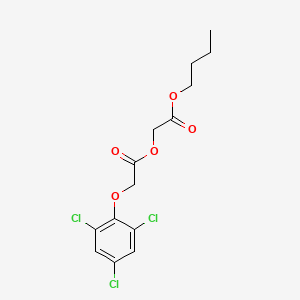
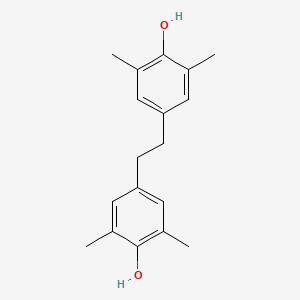
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

